molecular formula C6H4N2O4S B138741 5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid CAS No. 156896-47-8

5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid

Cat. No.: B138741
CAS No.: 156896-47-8
M. Wt: 200.17 g/mol
InChI Key: YPNMCSQWAWISCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid is a heterocyclic compound that contains a pyridine ring with nitro and sulfanylidene substituents

Preparation Methods

The synthesis of 5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable pyridine precursor followed by the introduction of the sulfanylidene group. Reaction conditions often involve the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and yield.

Chemical Reactions Analysis

5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or sulfanylidene groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiviral effects. The sulfanylidene group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds to 5-Nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid include:

Properties

CAS No.

156896-47-8

Molecular Formula

C6H4N2O4S

Molecular Weight

200.17 g/mol

IUPAC Name

5-nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C6H4N2O4S/c9-6(10)4-1-3(8(11)12)2-7-5(4)13/h1-2H,(H,7,13)(H,9,10)

InChI Key

YPNMCSQWAWISCQ-UHFFFAOYSA-N

SMILES

C1=C(C(=S)NC=C1[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=C(C(=S)NC=C1[N+](=O)[O-])C(=O)O

Synonyms

3-Pyridinecarboxylicacid,1,2-dihydro-5-nitro-2-thioxo-(9CI)

Origin of Product

United States

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